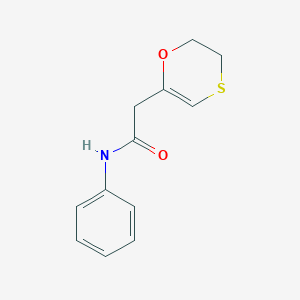

2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide

Description

2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide is a heterocyclic compound featuring a six-membered 1,4-oxathiin ring fused to an acetamide backbone substituted with a phenyl group. The 1,4-oxathiin moiety contains both oxygen and sulfur atoms, which confer unique electronic and steric properties.

Properties

CAS No. |

102437-90-1 |

|---|---|

Molecular Formula |

C12H13NO2S |

Molecular Weight |

235.30 g/mol |

IUPAC Name |

2-(2,3-dihydro-1,4-oxathiin-6-yl)-N-phenylacetamide |

InChI |

InChI=1S/C12H13NO2S/c14-12(8-11-9-16-7-6-15-11)13-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14) |

InChI Key |

LWHTWNZDEYSKOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC=C(O1)CC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenylacetamide derivative with a suitable sulfur-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the oxathiin ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiin ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The oxathiin ring can interact with enzymes or receptors, leading to modulation of their activity. The phenylacetamide moiety can also contribute to binding interactions, enhancing the compound’s overall efficacy. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide with three analogs from the evidence, focusing on structural features, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of N-Phenylacetamide Derivatives

Structural and Electronic Differences

- Core Heterocycles : The target compound’s 1,4-oxathiin ring introduces sulfur, which may enhance electron-richness compared to pyrimidine or pyridine rings in analogs. This could alter binding interactions with hydrophobic enzyme pockets.

- Substituent Effects: The 4,6-dimethylpyrimidinylthio group in SIRT2 inhibitors () provides a planar aromatic system for π-π stacking in enzyme active sites. The 5,6-dihydro-1,4-oxathiin ring in the target compound may reduce ring strain compared to fully unsaturated heterocycles, affecting conformational flexibility.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The fluorophenyl-substituted analog () likely has higher logP values due to fluorine’s electronegativity and hydrophobic character, favoring membrane permeability .

- Solubility : Pyrimidine-containing analogs () may exhibit lower aqueous solubility than the oxathiin derivative due to increased aromaticity.

- Metabolic Stability : The oxathiin ring’s partial saturation could reduce susceptibility to oxidative metabolism compared to fully unsaturated heterocycles.

Biological Activity

2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide is a compound characterized by its unique oxathiin ring structure, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.30 g/mol. The presence of the oxathiin ring suggests a range of possible interactions with biological targets, which may lead to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxathiin structures have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential to inhibit specific enzymes. For example, studies on related compounds have demonstrated strong inhibitory effects on mushroom tyrosinase, which plays a crucial role in melanin synthesis. The IC50 values for these compounds ranged significantly, indicating varying potency levels against this enzyme .

Table 1: Inhibition Potency Against Mushroom Tyrosinase

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 14.33 | Competitive Inhibition |

| Compound B | 3.50 | Non-competitive Inhibition |

| This compound | TBD | TBD |

Antioxidant Activity

The antioxidant capacity of the compound has also been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Preliminary results suggest that while some derivatives exhibit strong antioxidant activity comparable to standard antioxidants like ascorbic acid, the specific activity of this compound remains to be fully characterized .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of oxathiin derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations, supporting its potential use as an antimicrobial agent.

Case Study 2: Tyrosinase Inhibition

A comparative study on tyrosinase inhibitors highlighted that compounds structurally related to this compound showed varying degrees of inhibition. The study utilized kinetic assays to determine the mode of inhibition and found that some compounds exhibited competitive inhibition patterns with IC50 values significantly lower than those of traditional inhibitors like kojic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.